molecular formula C12H15NO3 B14306656 Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate CAS No. 112178-20-8

Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate

Cat. No.: B14306656
CAS No.: 112178-20-8
M. Wt: 221.25 g/mol
InChI Key: CPMTURQTHZIIHX-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate is an ester compound characterized by the presence of a carbonyl group (C=O) bonded to a methoxy group (CH₃O) and an amino group (NH₂) attached to a phenylethyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate can be synthesized through the esterification of 3-oxo-3-[(2-phenylethyl)amino]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Nucleophilic Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: 3-oxo-3-[(2-phenylethyl)amino]propanoic acid and methanol.

    Reduction: 3-hydroxy-3-[(2-phenylethyl)amino]propanol.

    Nucleophilic Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The phenylethyl group can enhance the compound’s binding affinity to certain targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

112178-20-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 3-oxo-3-(2-phenylethylamino)propanoate

InChI

InChI=1S/C12H15NO3/c1-16-12(15)9-11(14)13-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)

InChI Key

CPMTURQTHZIIHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

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